![molecular formula C14H12N2O B13669529 7-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13669529.png)
7-Methoxy-2-phenylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-phenylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions include:
Microwave irradiation: This accelerates the reaction and improves yields.
Condensation reaction: 2-aminopyridines react with α-bromoketones to form the imidazo[1,2-a]pyridine scaffold.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale microwave reactors to ensure consistent and high-yield production. The use of solid support catalysts such as Al2O3 and TiCl4 can also be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This can be achieved using metal-free oxidation strategies.
Reduction: Typically involves the use of reducing agents like sodium borohydride.
Substitution: Commonly involves halogenation and formylation reactions
Common Reagents and Conditions
Oxidation: Metal-free oxidation using oxidizing agents such as hydrogen peroxide.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Halogenation using bromine or iodine, and formylation using formylating agents.
Major Products
The major products formed from these reactions include halogenated and formylated derivatives of this compound, which have significant biological activities .
Scientific Research Applications
7-Methoxy-2-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-Methoxy-2-phenylimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects through pathways involving the down-regulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a crucial role in inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Known for its luminescent properties and used in the development of dyes.
7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one: Used as a hydrogen bonding sensor.
Uniqueness
7-Methoxy-2-phenylimidazo[1,2-a]pyridine is unique due to its methoxy group, which enhances its biological activity and luminescent properties compared to other similar compounds .
Properties
Molecular Formula |
C14H12N2O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
7-methoxy-2-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H12N2O/c1-17-12-7-8-16-10-13(15-14(16)9-12)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
ODNNCADTOZTLPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=CN2C=C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


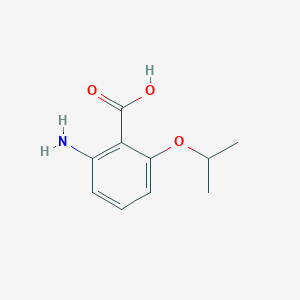
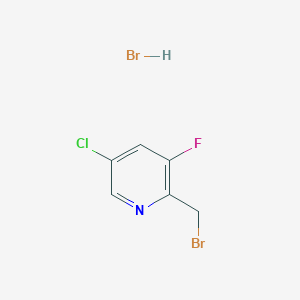
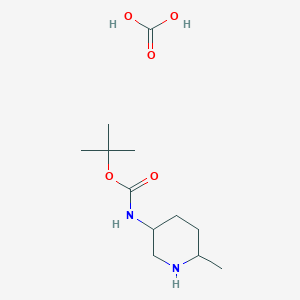
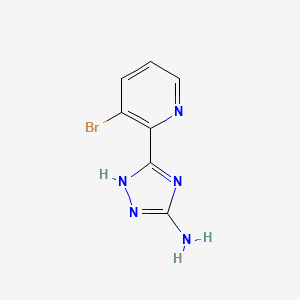
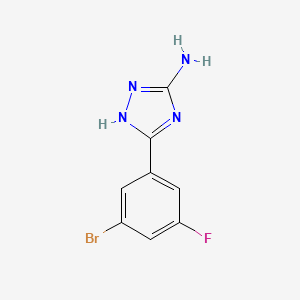
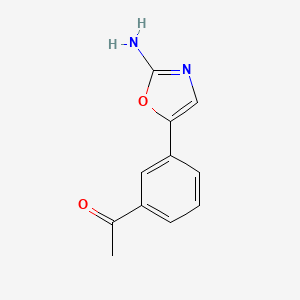
![1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13669485.png)
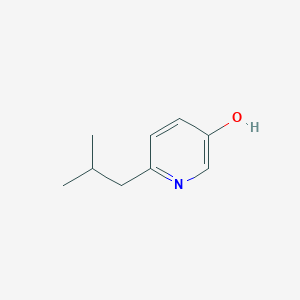

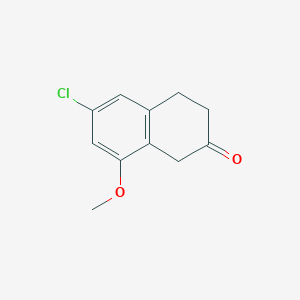
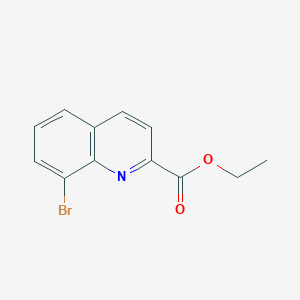
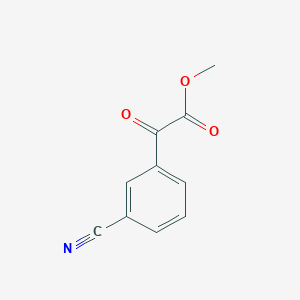
![7-Iodothieno[3,2-d]pyrimidine](/img/structure/B13669507.png)
![Ethyl 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate](/img/structure/B13669521.png)
